6-Amino-8-bromo-2-methylimidazo[1,2-a]pyridine-3-carbonitrile
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Overview
Description
6-Amino-8-bromo-2-methylimidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is known for its wide range of applications in medicinal chemistry, particularly due to its biological activities and potential as a pharmacophore .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-8-bromo-2-methylimidazo[1,2-a]pyridine-3-carbonitrile typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve large-scale halogenation and functionalization reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Amino-8-bromo-2-methylimidazo[1,2-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Bromination: Bromine in chloroform.
Amination: Ammonia or amine derivatives.
Nitrile Formation: Cyanogen bromide or other nitrile-forming reagents.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities .
Scientific Research Applications
6-Amino-8-bromo-2-methylimidazo[1,2-a]pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for developing new drugs, particularly for treating infectious diseases like tuberculosis.
Biological Studies: The compound is studied for its antimicrobial and antiviral properties.
Material Science: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-Amino-8-bromo-2-methylimidazo[1,2-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit the growth of bacteria by interfering with their DNA synthesis and repair mechanisms. It may also interact with enzymes involved in metabolic pathways, leading to the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: A precursor in the synthesis of 6-Amino-8-bromo-2-methylimidazo[1,2-a]pyridine-3-carbonitrile.
8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde: Another brominated derivative with similar biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and reactivity compared to other imidazo[1,2-a]pyridine derivatives .
Properties
Molecular Formula |
C9H7BrN4 |
---|---|
Molecular Weight |
251.08 g/mol |
IUPAC Name |
6-amino-8-bromo-2-methylimidazo[1,2-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H7BrN4/c1-5-8(3-11)14-4-6(12)2-7(10)9(14)13-5/h2,4H,12H2,1H3 |
InChI Key |
BQEXOTGSKAXVEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=C(C=C(C2=N1)Br)N)C#N |
Origin of Product |
United States |
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